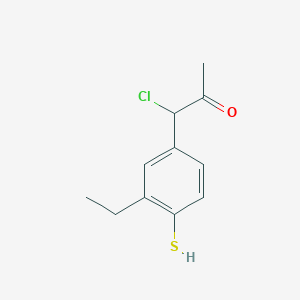
1-Chloro-1-(3-ethyl-4-mercaptophenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-1-(3-ethyl-4-mercaptophenyl)propan-2-one is an organic compound with the molecular formula C11H13ClOS It is a derivative of propanone, featuring a chloro group, an ethyl group, and a mercapto group attached to a phenyl ring
Méthodes De Préparation
The synthesis of 1-Chloro-1-(3-ethyl-4-mercaptophenyl)propan-2-one can be achieved through several routes. One common method involves the Friedel-Crafts alkylation of chloroacetone with 3-ethyl-4-mercaptophenyl benzene in the presence of an aluminum chloride catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the chloroacetone .
Industrial production methods may involve the gas-phase ketonic decarboxylation of phenylacetic acid using acetic acid over a ceria-alumina solid acid catalyst . This method is advantageous due to its scalability and efficiency.
Analyse Des Réactions Chimiques
1-Chloro-1-(3-ethyl-4-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under basic conditions, leading to the formation of amides or thioethers.
Common reagents and conditions for these reactions include the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to enhance reaction rates and yields .
Applications De Recherche Scientifique
1-Chloro-1-(3-ethyl-4-mercaptophenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a precursor for drugs targeting specific molecular pathways.
Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mécanisme D'action
The mechanism by which 1-Chloro-1-(3-ethyl-4-mercaptophenyl)propan-2-one exerts its effects depends on its chemical structure. The chloro group can participate in nucleophilic substitution reactions, while the mercapto group can form disulfide bonds or undergo oxidation-reduction reactions. These interactions can modulate various molecular targets and pathways, including enzyme inhibition and signal transduction .
Comparaison Avec Des Composés Similaires
1-Chloro-1-(3-ethyl-4-mercaptophenyl)propan-2-one can be compared with similar compounds such as:
1-Chloro-1-(4-ethyl-3-mercaptophenyl)propan-2-one: This isomer differs in the position of the ethyl and mercapto groups on the phenyl ring, which can affect its reactivity and biological activity.
Phenylacetone: A simpler analog without the chloro and mercapto groups, used primarily in the synthesis of amphetamines.
1-Phenyl-2-propanone: Another related compound used in organic synthesis and as a precursor for various chemicals.
The unique combination of functional groups in this compound makes it a versatile compound with distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H13ClOS |
|---|---|
Poids moléculaire |
228.74 g/mol |
Nom IUPAC |
1-chloro-1-(3-ethyl-4-sulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C11H13ClOS/c1-3-8-6-9(4-5-10(8)14)11(12)7(2)13/h4-6,11,14H,3H2,1-2H3 |
Clé InChI |
OJYURSITMOHCGE-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=CC(=C1)C(C(=O)C)Cl)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















